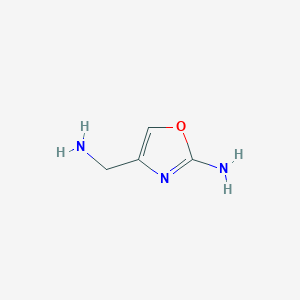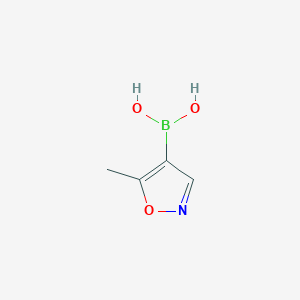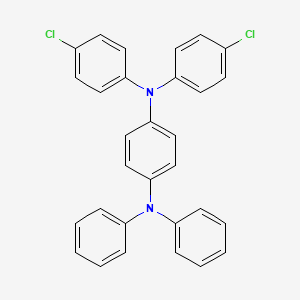
2-Amino-4-(aminomethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(aminomethyl)oxazole is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(aminomethyl)oxazole typically involves the formation of an oxazole ring. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid . Other reagents such as cyanamide, sodium and calcium cyanamides, and N-cyanoamidine can also be used .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of efficient catalytic systems and scalable reaction conditions, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(aminomethyl)oxazole undergoes various chemical reactions, including:
Protonation: The primary amine group can be protonated.
Acylation and Alkylation: The amine group can participate in acylation and alkylation reactions.
Electrophilic Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include acids for protonation, acyl chlorides for acylation, and alkyl halides for alkylation. Electrophilic substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation can yield acylated derivatives, while alkylation can produce alkylated products.
Scientific Research Applications
2-Amino-4-(aminomethyl)oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential use in antitubercular medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-4-(aminomethyl)oxazole involves its interaction with biological targets. The primary amine group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxazole ring’s aromatic character contributes to the compound’s stability and ability to interact with various molecular targets .
Comparison with Similar Compounds
2-Aminooxazole: Similar in structure but lacks the aminomethyl group.
2-Aminothiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Benzoxazole: Features a fused benzene ring, providing different chemical properties
Uniqueness: 2-Amino-4-(aminomethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aminomethyl group allows for additional functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C4H7N3O |
|---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
4-(aminomethyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H7N3O/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7) |
InChI Key |
QNESFFXXSAXDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(O1)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)

![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

